molecular formula C11H15N3O B12981448 N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B12981448
M. Wt: 205.26 g/mol
InChI Key: QJYUHNMYVWNNMJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide is a synthetic organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 6th position of the benzoimidazole ring. Benzoimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the benzoimidazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: Lacks the cyclopropyl and carboxamide groups, leading to different biological activities.

    N-Cyclopropyl-1H-benzo[d]imidazole: Similar structure but without the tetrahydro modification, affecting its chemical reactivity and biological properties.

    N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole: Similar but lacks the carboxamide group, which is crucial for certain biological activities.

Uniqueness

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide is unique due to the presence of both the cyclopropyl and carboxamide groups, which confer specific chemical reactivity and biological properties. These functional groups enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-cyclopropyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(14-8-2-3-8)7-1-4-9-10(5-7)13-6-12-9/h6-8H,1-5H2,(H,12,13)(H,14,15)

InChI Key

QJYUHNMYVWNNMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCC3=C(C2)NC=N3

Origin of Product

United States

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